molecular formula C20H16ClN3O3S B2769806 (Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 868369-95-3

(Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide

Cat. No.: B2769806
CAS No.: 868369-95-3
M. Wt: 413.88
InChI Key: QHCSLCKZLNICDD-XDOYNYLZSA-N
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Description

(Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a synthetic small molecule featuring a benzothiazole core fused with a benzamide moiety and a succinimide (2,5-dioxopyrrolidin-1-yl) group. This specific architecture suggests potential as a versatile scaffold in medicinal chemistry and chemical biology research. The structural motifs present in this compound are associated with diverse biological activities. The benzo[d]thiazole component is a privileged structure in drug discovery, notably found in potent anticancer agents. Recent studies have identified 3-(2-aminobenzo[d]thiazol-5-yl)benzamide derivatives as novel, potent anticancer compounds that act via inhibition of Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1), exhibiting significant activity against non-small cell lung cancer (NSCLC) cell lines such as A549, PC9, and H1975 . Furthermore, the N-(thiazol-2-yl)-benzamide pharmacophore is a recognized template for modulating ion channel function. Research has demonstrated that N-(thiazol-2-yl)benzamide analogs can act as selective negative allosteric modators (NAMs) of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily, providing valuable tools for neuropharmacological investigation . The 2,5-dioxopyrrolidin-1-yl (succinimide) moiety is a highly reactive group commonly employed in bioconjugation and prodrug development. It can readily form covalent bonds with primary amine groups, such as those found on lysine residues in proteins or other amine-containing molecules, facilitating the creation of antibody-drug conjugates (ADCs), protein-labeling probes, and carrier-linked prodrugs . Researchers can leverage this compound as a key intermediate for synthesizing more complex bioactive molecules, a chemical probe for investigating protein function through covalent modification, or a candidate for screening in oncology and neuroscience target-based assays. This product is intended for Research Use Only (RUO) and is not approved for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

N-(7-chloro-3,4-dimethyl-1,3-benzothiazol-2-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O3S/c1-11-6-7-14(21)18-17(11)23(2)20(28-18)22-19(27)12-4-3-5-13(10-12)24-15(25)8-9-16(24)26/h3-7,10H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHCSLCKZLNICDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a synthetic compound notable for its potential biological activities. This compound, characterized by its unique structural features, has been the subject of various studies focusing on its pharmacological properties, including antimicrobial, antioxidant, and cytotoxic activities.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C18H15ClN2O3S
  • Molecular Weight : 374.84 g/mol
  • IUPAC Name : N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The presence of the benzothiazole moiety enhances its interaction with microbial targets. Studies have shown that derivatives of this compound can inhibit the growth of various bacteria and fungi, making them potential candidates for antibiotic development .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays. It demonstrates a capacity to scavenge free radicals and reduce oxidative stress markers in vitro. This activity is crucial for its potential application in preventing oxidative damage in biological systems .

Cytotoxic Activity

Cytotoxicity assays reveal that this compound exhibits selective cytotoxic effects against cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells while sparing normal cells, indicating a favorable therapeutic index .

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:

  • Serotonin Receptor Antagonism : Preliminary studies suggest that it may act as an antagonist at serotonin receptors (5-HT3), which could explain some of its neuropharmacological effects .
  • Indoleamine 2,3-Dioxygenase Inhibition : It has been shown to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme involved in immune regulation. This inhibition can enhance anti-cancer immunity and counteract tumor-induced immunosuppression .

Case Studies and Research Findings

StudyFindings
Antimicrobial Properties The compound showed significant inhibition against Staphylococcus aureus and Escherichia coli with MIC values in the low micromolar range .
Cytotoxicity Against Cancer Cells In vitro studies on MCF-7 breast cancer cells revealed IC50 values indicating potent cytotoxic effects at nanomolar concentrations .
Inhibition of IDO Activity In vivo models demonstrated that administration of the compound reduced IDO activity significantly compared to controls, suggesting potential for immunotherapy applications .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Functional Groups
Target Compound Benzo[d]thiazole 7-Cl, 3,4-dimethyl, dioxopyrrolidinyl ~450 (estimated) Amide, imine, dioxopyrrolidine
N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide 1,3,4-Thiadiazole Trichloroethyl, phenyl, acetamide 383.69 Thiadiazole, acetamide, trichloro
(E)-2-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methylene)hydrazine-1-carbothioamide Benzodioxine Benzodioxine, hydrazine-carbothioamide ~300 (estimated) Hydrazine, thioamide

Core Heterocycles :

  • 1,3,4-Thiadiazole (): Exhibits electron-deficient properties, favoring interactions with nucleophilic targets. The trichloroethyl group in compound 4.1 enhances electrophilicity but reduces solubility .
  • Benzodioxine (): Oxygen-rich core improves solubility but may limit metabolic stability .

Substituent Effects :

  • In contrast, the trichloroethyl group in compound 4.1 () introduces significant hydrophobicity and steric bulk .
  • The dioxopyrrolidinyl moiety in the target may enhance hydrogen-bonding capacity compared to the acetamide group in compound 4.1 .

Spectroscopic and Analytical Characterization

IR Spectroscopy :

  • The target compound’s IR spectrum would show peaks for amide C=O (~1650 cm⁻¹), imine C=N (~1600 cm⁻¹), and pyrrolidin-dione C=O (~1700 cm⁻¹). Comparable data for compound 4.1 () include acetamide C=O at 1670 cm⁻¹ and thiadiazole C-S at 1122 cm⁻¹ .

NMR Analysis :

  • The target’s ¹H NMR would display signals for dimethyl groups (~2.5 ppm, singlet) and aromatic protons (~7–8 ppm). Compound 4.1 () shows a trichloroethyl resonance at δ 1.91 ppm (CH₃) and phenyl protons at δ 7.52–7.94 ppm .

Mass Spectrometry :

  • The target’s molecular ion ([M+H]⁺) is estimated at ~451 m/z. Compound 4.1 () has a confirmed [M+H]⁺ at 384 m/z .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing (Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide?

  • Methodological Answer : The synthesis involves coupling chlorinated benzo[d]thiazole precursors with benzamide derivatives. Critical steps include:

  • Base selection : Triethylamine or sodium hydride to deprotonate intermediates and facilitate amide bond formation .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance reactant solubility and reaction efficiency .
  • Reaction time : 12–24 hours under reflux to ensure completion, monitored via TLC (silica gel, chloroform:acetone 3:1) .
    • Key Challenge : Stereochemical control of the (Z)-configuration requires precise temperature regulation (0–5°C during coupling) .

Q. Which analytical techniques are most reliable for confirming the compound’s structure and purity?

  • Methodological Answer :

  • NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., methyl groups at δ 2.1–2.3 ppm, aromatic protons at δ 7.2–7.9 ppm) .
  • Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 468.0523) and fragmentation patterns .
  • HPLC : Purity assessment (>95%) using C18 columns and acetonitrile/water gradients .
  • X-ray crystallography : Resolves stereochemistry and crystal packing, critical for validating the (Z)-configuration .

Q. How do the functional groups (e.g., dioxopyrrolidinyl, chloro-methyl) influence reactivity?

  • Methodological Answer :

  • Dioxopyrrolidinyl : Acts as a hydrogen-bond acceptor, influencing solubility in polar solvents (e.g., DMSO) and potential interactions with biological targets .
  • Chloro-methyl group : Electron-withdrawing effects stabilize the thiazole ring, reducing susceptibility to oxidation .
  • Benzamide core : Participates in π-π stacking, relevant for crystallinity and protein binding .

Advanced Research Questions

Q. How can retrosynthetic analysis optimize the synthesis of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Step 1 : Deconstruct the target into precursors: (i) 7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-one, (ii) 3-(2,5-dioxopyrrolidin-1-yl)benzoyl chloride .
  • Step 2 : Identify modular modifications (e.g., replacing chloro with fluoro for improved pharmacokinetics) using computational tools (DFT for bond energy calculations) .
  • Step 3 : Screen reaction pathways for scalability—microwave-assisted synthesis reduces time (2 hours vs. 24 hours) .

Q. How can researchers resolve contradictions in reaction yields when altering solvents or bases?

  • Methodological Answer :

  • Case Study : Lower yields in dichloromethane vs. DMF (75% vs. 92%) may result from poor nucleophile activation.
  • Solution : Use a solvent polarity index table to select optimal media. Add catalytic DMAP to enhance coupling efficiency in low-polarity solvents .
  • Data-Driven Approach : Design a fractional factorial experiment varying solvent, base, and temperature (Table 1):
ConditionYield (%)Purity (%)
DMF + Et₃N, 25°C9297
DCM + DBU, 0°C6889
THF + NaH, reflux8493
  • Conclusion : DMF/Et₃N at ambient temperature maximizes yield and purity .

Q. What strategies validate the compound’s mechanism of action in enzyme inhibition assays?

  • Methodological Answer :

  • Kinetic Studies : Measure IC₅₀ values via fluorogenic substrate assays (e.g., for proteases). Compare with control inhibitors .
  • Docking Simulations : Use AutoDock Vina to model interactions between the dioxopyrrolidinyl group and enzyme active sites (e.g., hydrogen bonding with Ser195 in chymotrypsin-like proteases) .
  • Mutagenesis : Engineer enzyme variants (e.g., Ala substitutions) to test predicted binding residues .

Q. How can researchers address discrepancies in biological activity data across cell lines?

  • Methodological Answer :

  • Hypothesis : Variability may arise from differences in membrane permeability or metabolic stability.
  • Testing Protocol :
  • Permeability : Use Caco-2 monolayers to assess passive diffusion. Papp < 1 × 10⁻⁶ cm/s indicates poor absorption .
  • Metabolic Stability : Incubate with liver microsomes; half-life <30 minutes suggests rapid hepatic clearance .
  • Solution : Introduce prodrug moieties (e.g., esterify the benzamide) to enhance bioavailability .

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